molecular formula C9H5N B1338395 2-Ethynylbenzonitrile CAS No. 40888-26-4

2-Ethynylbenzonitrile

Cat. No. B1338395
CAS RN: 40888-26-4
M. Wt: 127.14 g/mol
InChI Key: LZSDQLUEGYXDCW-UHFFFAOYSA-N
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Description

2-Ethynylbenzonitrile is a chemical compound that is part of the alkynylbenzonitrile family. While the provided papers do not directly discuss 2-ethynylbenzonitrile, they do provide insights into the chemistry of related compounds, which can be used to infer some aspects of 2-ethynylbenzonitrile's behavior and properties.

Synthesis Analysis

The synthesis of related compounds, such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, involves a Sonogashira coupling reaction, which is a common method used to synthesize alkynylbenzonitriles . This method typically involves a palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. The synthesis described in the paper resulted in a 56% overall yield starting from 4-bromo-2-formylthiazole, indicating a relatively efficient process .

Molecular Structure Analysis

The molecular structure of alkynylbenzonitriles is characterized by the presence of an ethynyl group (-C≡CH) attached to a benzonitrile moiety. The structure of 2-ethynylbenzonitrile would consist of this ethynyl group attached to the benzene ring at the second position, adjacent to the nitrile group. The structure is likely to influence its reactivity and the types of chemical reactions it can undergo.

Chemical Reactions Analysis

Alkynylbenzonitriles can participate in various chemical reactions. For instance, the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent is an innovative approach to synthesize 1-aminonaphthalene-2-carboxylates . Additionally, using 2-(3-hydroxyprop-1-ynyl)benzonitriles as substrates can lead to a cascade process yielding 9-aminonaphtho[2,3-c]furan-1(3H)-ones . These reactions demonstrate the versatility of alkynylbenzonitriles in synthetic chemistry, suggesting that 2-ethynylbenzonitrile could also be used in similar tandem or cascade reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethynylbenzonitrile can be inferred from its structure and the behavior of similar compounds. The presence of the ethynyl group would likely make it a polar molecule with potential for strong dipole-dipole interactions. The nitrile group could also engage in hydrogen bonding with suitable donors, affecting its solubility and boiling point. The reactivity of the ethynyl group in coupling reactions, as seen in the synthesis of related compounds, suggests that 2-ethynylbenzonitrile could be a valuable intermediate in the synthesis of more complex molecules .

Scientific Research Applications

CO2 Gas Sensing

2-Ethynylbenzonitrile derivatives have been utilized in the development of carbon dioxide (CO2) gas sensors. A study by Daud, Wahid, and Khairul (2019) demonstrated the use of ethynylated-thiourea derivatives in resistive-type CO2 gas sensors, which operate at room temperature and show significant response to varying CO2 concentrations with good reproducibility and fast response/recovery times (Daud, Wahid, & Khairul, 2019).

Hydrogen Bonding Studies

Research by Maity and Patwari (2010) explored the water complexes of 4-ethynylbenzonitrile (4EBzN) using IR-UV double resonance spectroscopy. This study provided insights into hydrogen bonding interactions between water and the pi electron density of the C≡N group in 4EBzN, contributing to the understanding of molecular interactions and stability of water complexes (Maity & Patwari, 2010).

Porous Material Synthesis

A 1999 study by Kiang et al. investigated molecular variants of 1,3,5-tris(4-ethynylbenzonitrile)benzene in the synthesis of porous materials. These materials, formed by crystallization with silver triflate, showed a consistent formation of pseudohexagonal porous structures, which can have applications in areas like catalysis and material science (Kiang et al., 1999).

Organic Semiconductor Material

Daud, Khairul, and Wahid (2018) designed and synthesized a new acetylide-thiourea namely 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea (CYT-1). This material demonstrated potential as a sensor for carbon dioxide, showcasing its utility in environmental monitoring and potentially in electronic device applications (Daud, Khairul, & Wahid, 2018).

Safety And Hazards

2-Ethynylbenzonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The safety information provided suggests that it should be stored in a sealed container in a dry environment at a temperature between 2-8°C . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-ethynylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSDQLUEGYXDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455664
Record name 2-ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylbenzonitrile

CAS RN

40888-26-4
Record name 2-ethynylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Alternatively, 2-ethynylbenzonitrile (a3) may be prepared according to the procedures set forth in M. J. Wu et al. (1999), Organic Letters, 1 (5):767-768, which is incorporated herein by reference in its entirety. Specifically, palladium-catalyzed coupling reaction of trimethylsilylacetylene with 1,2-diiodobenzene produced 2-(2-trimethylsilylethynyl)iodobenzene in 58% yield; 2-(2-trimethylsilylethynyl)iodobenzene was then coupled with Zn(CN)2 using palladium(0) as a catalyst to give 2-(2-trimethylsilylethynyl)benzonitrile in 45% yield; and finally, 2-(2-trimethylsilylethynyl)benzonitrile was treated with tetrabutylammonium fluoride to give 2-ethynylbenzonitrile (a3) in 97% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
CF Lin, WD Lu, PC Hsieh, YH Kuo, HF Chiu… - Helvetica chimica …, 2002 - Wiley Online Library
… Reaction of 1-Alkynyl-2-iodobenzene with 2-Ethynylbenzonitrile. A degassed soln. of 1-alkynyl-… of 2-ethynylbenzonitrile (24 mmol) containing BuNH2 (34 mmol). The resulting soln. was …
Number of citations: 9 onlinelibrary.wiley.com
WD Lu, CF Lin, CJ Wang, SJ Wang, MJ Wu - Tetrahedron, 2002 - Elsevier
… Bis-(2-ethynylbenzonitrile) (4) To a solution of 2-ethynylbenzonitrile (1 mmol) in 5 ml of DMF was added CuI (1 mmol), the solution was stirred for 2 h. To the solution, sat. NaCl(aq) was …
Number of citations: 55 www.sciencedirect.com
A Landera, AM Mebel - Journal of the American Chemical Society, 2013 - ACS Publications
… , we found that two consecutive C 2 H and CN additions to C 6 H 6 occur through the C 2 H-for-H and CN-for-H exchanges and can lead to the formation of 2-ethynylbenzonitrile, the …
Number of citations: 18 pubs.acs.org
LM Wei, CF Lin, MJ Wu - Tetrahedron Letters, 2000 - Elsevier
… From the reaction of 2-ethynylbenzonitrile (1c) with iodobenzene (2.5 equiv.) under the standard reaction conditions for 48 h, compound 3a was isolated in 45% yield along with 3h in 6…
Number of citations: 42 www.sciencedirect.com
MJ Wu, CF Lin, SH Chen - Organic Letters, 1999 - ACS Publications
… 2-(6-Substituted-3-hexene-1,5-diynyl)benzonitriles (1a−d) were obtained in 17−52% yields by the reaction of vinyl chlorides 2a−d with 2-ethynylbenzonitrile (3) 7 in ethyl ether …
Number of citations: 28 pubs.acs.org
CF Lin, JH Yang, PC Hsieh, WD Lu… - Journal of the Chinese …, 2001 - Wiley Online Library
… Gen eral Pro ce dure for Cou pling of 2-Ethynylbenzonitrile with Aryl Io dide To a de gassed so lu tion of 2-ethynylbenzonitrile (1 mmol) in dry ether (20 mL) con tain ing CuI (0.03 g, 0.15 …
Number of citations: 6 onlinelibrary.wiley.com
A Landera, AM Mebel - Faraday discussions, 2010 - pubs.rsc.org
… Similarly, 2-ethynylbenzonitrile may be produced through CN addition to ethynylbenzene followed by an H loss: C 6 H 5 C 2 H + CN → C 6 H 5 (C 2 H)(CN) → C 6 H 4 (CN)(C 2 H) + H. …
Number of citations: 41 pubs.rsc.org
MJ Wu, CF Lin, WD Lu - The Journal of Organic Chemistry, 2002 - ACS Publications
… A degassed solution of 2-alkynyliodobenzene (12 mmol) in dry ether (30 mL) containing Pd(PPh 3 ) 4 (0.8 mmol) and CuI (3.2 mmol) was added to a solution of 2-ethynylbenzonitrile (…
Number of citations: 39 pubs.acs.org
KA Hirsch, SR Wilson, JS Moore - Journal of the American …, 1997 - ACS Publications
… The conversion of 9 to 2-ethynylbenzonitrile was confirmed by GC and GC/MS (LRMS (EI) … of 2-ethynylbenzonitrile (22 mL, 1.29 g (10.15 mmol) of 2-ethynylbenzonitrile assuming …
Number of citations: 74 pubs.acs.org
Y Wang, Y Sun, W Bai, Y Zhou, X Bao, Y Li - Dalton Transactions, 2022 - pubs.rsc.org
… The ReCl 3 (PMePh 2 ) 3 complex, 21 2-ethynylbenzonitrile, 22 and 2-ethynyl-5-trifluoromethylbenzonitrile 23 were prepared according to literature methods. The other reagents were …
Number of citations: 9 pubs.rsc.org

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